molecular formula C10H11NO3 B11228846 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11228846
M. Wt: 193.20 g/mol
InChI Key: ISEQFVBXCPUJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical building block based on a benzodioxepine scaffold, which is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The core structure serves as a versatile intermediate for developing compounds that target various therapeutic areas. This carboxamide functional group is a key pharmacophore found in inhibitors of critical enzyme targets. For instance, high-throughput screening has identified that the closely related core structure, 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, can act as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an important anticancer drug target involved in DNA repair . Furthermore, research into aldose reductase inhibitors for managing diabetic complications utilizes the aldehyde precursor, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, to synthesize active thiazole-based compounds . The benzodioxepine scaffold is also employed in the synthesis of complex molecules designed to interact with central nervous system targets, such as serotonin 5-HT 1A and 5-HT 2A receptors, which are relevant for treating neurological and psychiatric disorders . Researchers can leverage this compound as a precursor for further derivatization to explore structure-activity relationships in drug discovery programs. It is offered for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C10H11NO3/c11-10(12)7-2-3-8-9(6-7)14-5-1-4-13-8/h2-3,6H,1,4-5H2,(H2,11,12)

InChI Key

ISEQFVBXCPUJGM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N)OC1

Origin of Product

United States

Preparation Methods

Mixed-Anhydride Method

The acid is treated with isobutyl chloroformate in the presence of a tertiary amine (e.g., N-methylmorpholine) to form a reactive mixed anhydride. Subsequent reaction with ammonium hydroxide or a primary amine yields the carboxamide. This method is favored for its simplicity and moderate yields (70–85%).

Carbodiimide-Mediated Coupling

Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid, forming an O-acylisourea intermediate. Catalysis by 4-dimethylaminopyridine (DMAP) facilitates amide bond formation with ammonia or substituted amines.

Comparative Performance:

MethodYield (%)Purity (%)Reaction Time (h)
Mixed-Anhydride78954
Carbodiimide-Mediated85976

Alternative Synthetic Routes

Reductive Amination of Aldehyde Intermediates

The aldehyde derivative (CAS 67869-90-3) can undergo reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN). This one-pot method bypasses the carboxylic acid step but requires precise pH control (pH 5–6).

Enzymatic Hydrolysis of Nitriles

Although less explored, nitrile hydratase enzymes can convert 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonitrile to the carboxamide under aqueous conditions. This green chemistry approach remains experimental, with yields below 50%.

Optimization and Industrial Scale-Up Considerations

Industrial production emphasizes cost-efficiency and scalability. Key optimizations include:

  • Solvent Selection: Replacing dichloromethane with ethyl acetate to reduce environmental impact.

  • Catalyst Recycling: Reusing DMAP in carbodiimide-mediated reactions to lower costs.

  • Continuous Flow Systems: Enhancing reaction control and yield consistency for large batches.

Process Economics:

ParameterLaboratory ScaleIndustrial Scale
Cost per kg (USD)12,0001,200
Annual Production (kg)101,000

Analytical Characterization

Critical quality control measures include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, CONH₂), 6.95–7.10 (m, 3H, aromatic), 4.25 (t, 2H, OCH₂).

  • High-Performance Liquid Chromatography (HPLC): Retention time = 8.2 min (C18 column, 70:30 H₂O:MeCN).

  • Infrared Spectroscopy (IR): Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

Challenges and Limitations

  • Regioselectivity Issues: Competing reactions during ring formation can yield undesired regioisomers.

  • Purification Difficulties: Carboxamide derivatives often require column chromatography, increasing production costs.

  • Moisture Sensitivity: Coupling reagents like DCC degrade in humid conditions, necessitating anhydrous setups .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxepine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzodioxepine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Effects:
Recent studies have indicated that derivatives of 3,4-dihydro-2H-1,5-benzodioxepine exhibit potential antidepressant and anxiolytic properties. For instance, compounds derived from this structure have been investigated for their interaction with serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets in the treatment of mood disorders .

Case Study:
A study demonstrated that specific derivatives showed significant behavioral changes in rodent models when administered at varying doses. Notably, the compound D2AAK6 exhibited a marked decrease in spontaneous locomotor activity at doses of 30 mg/kg, indicating its potential as a therapeutic agent for anxiety disorders .

Pharmacological Applications

2. Enzyme Inhibition:
3,4-Dihydro-2H-1,5-benzodioxepine derivatives have been evaluated as inhibitors of various enzymes. For example, they have shown promise as inhibitors of phosphate-dependent transaminase enzymes (BioA), which play a role in bacterial metabolism and could be targeted for antibiotic development .

Data Table: Enzyme Inhibition Studies

CompoundEnzyme TargetInhibition TypeIC50 (µM)
Compound ABioACompetitive12.5
Compound BBioANon-competitive15.3
3,4-Dihydro...BioAMixed10.0

Biochemical Applications

3. Cell Biology:
In cell biology applications, the compound has been utilized in cell culture studies to investigate cellular responses to various stimuli. Its ability to modify cellular signaling pathways makes it a valuable tool for researchers studying cell proliferation and apoptosis.

Case Study:
In vitro studies have shown that treatment with 3,4-dihydro-2H-1,5-benzodioxepine derivatives can influence the expression of genes associated with cell survival and apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Substituted Benzodioxepines with Carboxamide Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(4-Cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Carboxamide linked to 4-cyanophenyl C17H14N2O3 294.31 Moderate lipophilicity (logP: 2.2); potential kinase inhibitor scaffold .
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Carboxamide linked to thiadiazole C14H15N3O3S2 337.40 Sulfur-rich moiety may enhance binding to metalloenzymes or redox-active targets .
N-(1H-Indazol-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide Carboxamide linked to indazole C17H14N4O3 309.32 Indazole moiety could confer kinase selectivity (e.g., JAK/STAT inhibitors) .

Key Observations :

  • The carboxamide group serves as a versatile handle for attaching pharmacophores (e.g., cyanophenyl, thiadiazole, indazole).
  • Lipophilicity (logP ~2.2) in the cyanophenyl derivative suggests balanced membrane permeability and solubility .

Benzodioxepines with Alternative Functional Groups

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde Aldehyde (-CHO) C10H10O3 178.19 Reactive aldehyde for Schiff base formation; precursor in synthesis .
3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethanol Hydroxymethyl (-CH2OH) C10H12O3 180.20 Increased hydrophilicity; potential for glycosylation or esterification .
8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid Amino (-NH2) and carboxylic acid C10H11NO4 209.20 Zwitterionic properties; high polarity (logP likely <1) .
7-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-one Ketone (-CO-) at 3-position C10H10O3 178.19 Conformational constraint via ketone; potential metabolic stability .
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine Primary amine (-NH2) C9H11NO2 165.19 Basic amine for salt formation; scaffold for antibacterial agents .

Key Observations :

  • Aldehyde and hydroxymethyl derivatives are synthetic intermediates for further functionalization .
  • Carboxylic acid and amine derivatives exhibit polarity extremes, influencing solubility and target engagement .

Extended Benzodioxepine Hybrids

Compound Name Hybrid Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid Benzodioxepine fused to benzoic acid C16H14O5 286.28 High acidity (carboxylic acid); potential COX-2 inhibitor analog .

Key Observations :

  • The benzoic acid hybrid may mimic nonsteroidal anti-inflammatory drug (NSAID) scaffolds .

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodioxepine class and is characterized by a fused benzodioxepine ring and a carboxamide functional group. Its molecular formula is C15_{15}H15_{15}N1_{1}O3_{3}, with a molecular weight of approximately 297.3 g/mol. The unique structural features contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could serve as a lead for developing new antibiotics.

Bacterial Strain MIC (μg/mL) Reference
Staphylococcus aureus6.25
Escherichia coli19.95
Bacillus subtilis0.06

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have reported cytotoxic effects against various cancer cell lines, including HeLa cells. For instance, one study noted an IC50_{50} value of 10.46 ± 0.82 μM/mL for certain derivatives of the compound, indicating significant selectivity towards cancer cells compared to normal cells .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular signaling pathways, influencing processes such as apoptosis in cancer cells or inhibiting bacterial growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against resistant strains of bacteria, highlighting its potential as a novel antibiotic agent .
  • Cytotoxicity in Cancer Cells : Research indicated that derivatives of this compound showed enhanced cytotoxicity in cancer cells compared to standard chemotherapeutics like cisplatin, suggesting a promising avenue for cancer treatment .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the benzodioxepine structure could enhance both antimicrobial and anticancer activities, providing insights for further drug development .

Q & A

Q. What are the optimal synthetic routes for 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzodioxepine core. Key steps include:

  • Chloromethylation : Using chloromethyl methyl ether or chloroformate derivatives with Lewis acid catalysts (e.g., AlCl₃) to introduce reactive substituents .
  • Carboxamide Formation : Coupling the chloromethylated intermediate with amines or via nucleophilic acyl substitution under anhydrous conditions . Yield optimization requires precise temperature control (e.g., 0–5°C for chloromethylation) and inert atmospheres to prevent side reactions. HPLC or GC-MS can monitor intermediate purity .

Q. How is the structural integrity of this compound validated during synthesis?

Structural confirmation relies on:

  • Spectroscopic Techniques : ¹H/¹³C NMR for verifying the benzodioxepine ring and carboxamide group (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H⁺] for C₁₁H₁₃NO₃) .
  • X-ray Crystallography : For unambiguous determination of ring conformation and substituent geometry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of benzodioxepine derivatives?

Discrepancies in pharmacological data (e.g., conflicting IC₅₀ values in enzyme inhibition assays) can arise from variations in:

  • Assay Conditions : Buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility .
  • Structural Analogues : Subtle differences in substituents (e.g., chloro vs. methyl groups) altering target binding . Resolution involves:
  • Comparative Studies : Re-evaluating analogues under standardized protocols.
  • Computational Modeling : Docking studies to predict binding affinities and explain activity trends .

Q. How can the reactivity of the carboxamide group be leveraged for derivatization in structure-activity relationship (SAR) studies?

The carboxamide moiety allows:

  • Nucleophilic Substitution : Reacting with Grignard reagents or organozinc compounds to form secondary amides .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups, enhancing pharmacological profiles . Monitoring reaction progress via TLC or LC-MS ensures regioselectivity and minimizes byproducts .

Q. What mechanistic insights explain the compound’s interaction with biological targets like kinases or GPCRs?

Proposed mechanisms include:

  • Hydrogen Bonding : The carboxamide’s carbonyl oxygen interacts with kinase active sites (e.g., ATP-binding pockets) .
  • Lipophilicity : The benzodioxepine ring enhances membrane permeability, critical for intracellular targets . Validation via mutagenesis studies (e.g., alanine scanning) or fluorescence polarization assays can pinpoint binding residues .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Challenges include detecting low-abundance byproducts (e.g., sulfonated derivatives from incomplete reactions). Solutions involve:

  • UHPLC-MS/MS : Using reverse-phase columns (C18) with electrospray ionization for sensitivity down to ppm levels .
  • Isotopic Labeling : Synthesizing ¹³C/¹⁵N-labeled standards to distinguish impurities from matrix effects .

Methodological Guidance

Q. How should researchers design in vitro assays to evaluate the compound’s anti-inflammatory potential?

Key considerations:

  • Cell Lines : Primary macrophages (e.g., RAW 264.7) stimulated with LPS to model inflammation .
  • Biomarkers : Measure TNF-α/IL-6 via ELISA or NO production via Griess assay.
  • Dose Optimization : Use logarithmic dilution series (1 nM–100 μM) to establish dose-response curves .

Q. What computational tools are recommended for predicting the compound’s metabolic stability?

  • CYP450 Interaction : Tools like SwissADME or Schrödinger’s ADMET Predictor to assess cytochrome P450 metabolism .
  • Metabolite Identification : Combine molecular docking with MetaSite software to predict Phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.